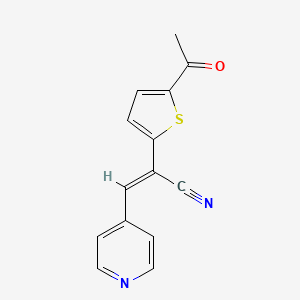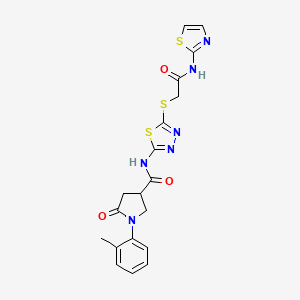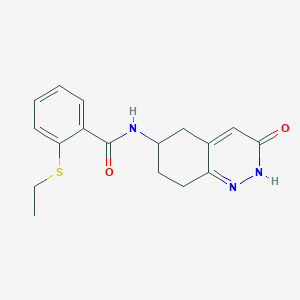![molecular formula C16H17BrFN3O B2763522 2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380068-08-4](/img/structure/B2763522.png)
2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is a pyrimidine derivative that has been synthesized using specific methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine involves the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. The compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme involved in DNA synthesis. This inhibition leads to the suppression of cancer cell growth and viral replication. Additionally, the compound has been found to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been found to inhibit the expression of specific genes that are involved in cancer cell growth and survival. Additionally, the compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine in lab experiments include its high potency and specificity towards cancer cells, viruses, and bacteria. The compound has been extensively studied, and its synthesis method has been optimized to obtain high yields of the compound with high purity. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine. One direction is to further optimize the synthesis method to obtain the compound with higher yields and purity. Another direction is to study the compound's potential applications in the treatment of other diseases such as inflammatory and autoimmune diseases. Additionally, the development of novel drug delivery systems for the compound may improve its efficacy and reduce its potential toxicity towards normal cells. Finally, further studies are needed to understand the compound's mechanism of action and its potential interactions with other drugs.
Synthesemethoden
The synthesis method for 2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine involves the reaction of 5-fluorouracil with 1-bromo-3-chlorobenzene in the presence of a base such as potassium carbonate. The resulting compound is then reacted with 4-piperidinemethanol to obtain the final product. This method has been optimized to obtain high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied for its potential applications in the development of drugs for various diseases. It has been shown to have anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to be effective against viruses such as HIV and herpes simplex virus. Additionally, the compound has shown antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
2-[1-[(3-bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c17-13-3-1-2-12(8-13)11-21-6-4-15(5-7-21)22-16-19-9-14(18)10-20-16/h1-3,8-10,15H,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOARUQYMIFZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2763445.png)
![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2763446.png)
![(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2763447.png)



![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)
![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)
![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)